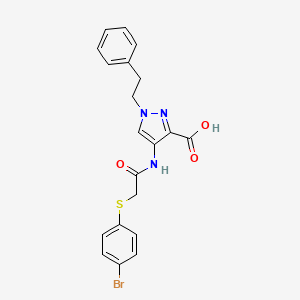
Unii-nch0QD81ZR
概要
説明
KR-33493は、Fas媒介細胞死において重要な役割を果たすFas関連因子1(FAF1)の強力な阻害剤です。
準備方法
合成経路と反応条件
KR-33493の合成には、コア構造の調製から始まる複数のステップが含まれます。重要なステップには以下が含まれます。
ピラゾール環の形成: これは、適切なヒドラジン誘導体と1,3-ジカルボニル化合物の反応によって達成されます。
ブロモフェニルチオ基の導入: このステップには、ブロモフェニルチオ基がピラゾール環に導入される求核置換反応が含まれます。
アセチル化とアミド化: 最後のステップには、それぞれアセトアミド基とカルボン酸基を導入するためのアセチル化とアミド化反応が含まれます。
工業生産方法
KR-33493の工業生産は、同様の合成経路に従いますが、大規模生産に最適化されています。これには、高収率と純度を確保するための連続フロー反応器と自動化システムの使用が含まれます。 反応条件は、化合物の完全性を維持し、副生成物を最小限に抑えるために慎重に制御されます .
化学反応の分析
反応の種類
KR-33493は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて酸化誘導体を形成することができます。
還元: 還元反応は、化合物上の官能基を修飾するために実行することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムなどの還元剤が使用されます。
形成される主要な生成物
これらの反応から形成される主要な生成物には、官能基が修飾されたKR-33493のさまざまな誘導体が含まれ、それらはさらなる研究と用途に使用できます。 .
科学研究への応用
KR-33493は、科学研究において幅広い用途を持っています。
化学: Fas媒介細胞死とアポトーシスのメカニズムを研究するためのツールとして使用されます。
生物学: 細胞シグナル伝達経路におけるFAF1の役割を調査するために、細胞および分子生物学で使用されます。
医学: 癌や神経変性疾患など、アポトーシスが重要な役割を果たす病気における潜在的な治療的用途。
科学的研究の応用
KR-33493 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the mechanisms of Fas-mediated cell death and apoptosis.
Biology: Employed in cellular and molecular biology to investigate the role of FAF1 in cell signaling pathways.
Medicine: Potential therapeutic applications in diseases where apoptosis plays a key role, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting apoptotic pathways
作用機序
KR-33493は、Fas関連因子1(FAF1)の活性を阻害することで効果を発揮します。この阻害は、死誘導シグナル複合体(DISC)の形成を防ぎ、アポトーシスにつながる下流のシグナル伝達経路を遮断します。 分子標的は、Fasレセプターと関連するシグナル伝達タンパク質で、アポトーシス開始に不可欠です .
類似化合物との比較
KR-33493は、他の類似化合物と比較して、FAF1の強力な阻害においてユニークです。類似の化合物には以下が含まれます。
KM-819: わずかに異なる化学構造を持つ別のFAF1阻害剤。
KR-33494: 類似の阻害特性を持つが、異なる薬物動態プロファイルを持つ密接に関連する化合物
KR-33493は、FAF1に対する高い効力と特異性のために際立っており、アポトーシス研究および潜在的な治療的用途において貴重なツールとなっています .
特性
IUPAC Name |
4-[[2-(4-bromophenyl)sulfanylacetyl]amino]-1-(2-phenylethyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3O3S/c21-15-6-8-16(9-7-15)28-13-18(25)22-17-12-24(23-19(17)20(26)27)11-10-14-4-2-1-3-5-14/h1-9,12H,10-11,13H2,(H,22,25)(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLJEHIUGYTTSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C=C(C(=N2)C(=O)O)NC(=O)CSC3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1021497-97-1 | |
| Record name | KR-33493 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1021497971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | KR-33493 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NCH0QD81ZR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













